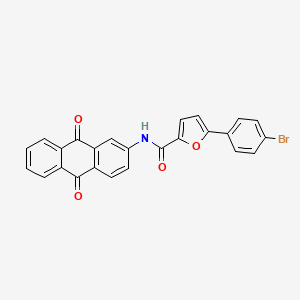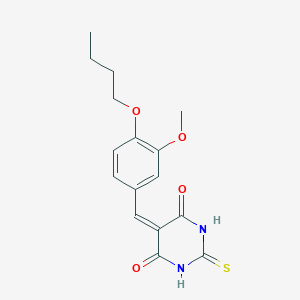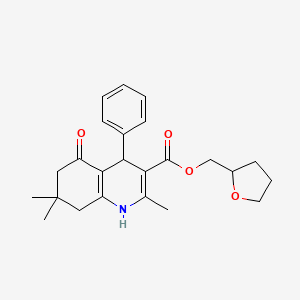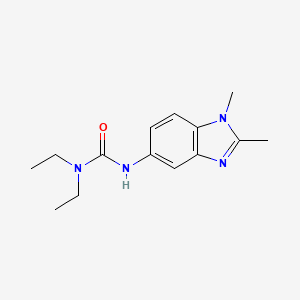![molecular formula C20H26ClN3O2 B5186387 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride, also known as MPPEB hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using specific methods and has a unique mechanism of action that makes it a valuable tool in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride involves its selective binding to the dopamine D4 receptor. This binding inhibits the activation of the receptor by dopamine, which results in the modulation of various physiological and pathological processes. The exact mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride are primarily related to its selective binding to the dopamine D4 receptor. This binding inhibits the activation of the receptor by dopamine, which results in the modulation of various physiological and pathological processes. Some of the physiological effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride include the regulation of mood, emotion, and cognitive functions. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of drug addiction and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride in lab experiments is its selective binding to the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine on various physiological and pathological processes. Additionally, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is a potent antagonist, which allows for the precise modulation of the dopamine D4 receptor. However, one of the limitations of using 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is its potential off-target effects. Further studies are required to fully understand the potential off-target effects of this compound.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride. One of the main directions is the investigation of its potential therapeutic effects in the treatment of drug addiction and schizophrenia. Additionally, further studies are required to fully understand the mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride and its potential off-target effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists is required to further advance the field of dopamine research.
Conclusion:
In conclusion, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is a valuable tool in various scientific research studies. Its selective binding to the dopamine D4 receptor allows for the precise modulation of various physiological and pathological processes. This compound has potential therapeutic effects in the treatment of drug addiction and schizophrenia. However, further studies are required to fully understand the mechanism of action and potential off-target effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride.
Méthodes De Synthèse
The synthesis method for 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-2-chlorobenzamide. This intermediate is then reacted with 4-phenylpiperazine to form the final product, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride. The purity of the final product is confirmed using various techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride has been extensively used in various scientific research studies. It is primarily used as a selective antagonist for the dopamine D4 receptor, which is involved in several physiological and pathological processes. This compound is also used to study the role of dopamine in the regulation of mood, emotion, and cognitive functions. Additionally, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride has been used to study the role of dopamine in drug addiction and schizophrenia.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-25-19-10-6-5-9-18(19)20(24)21-11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17;/h2-10H,11-16H2,1H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJIYXZIDDTVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)

![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)


